molecular formula C10H12O3 B077039 Ethyl (R)-(-)-mandelate CAS No. 10606-72-1

Ethyl (R)-(-)-mandelate

Cat. No. B077039
CAS RN: 10606-72-1
M. Wt: 180.2 g/mol
InChI Key: SAXHIDRUJXPDOD-SECBINFHSA-N
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Description

Ethyl (R)-(-)-mandelate is a chemical compound that has been the subject of various studies, particularly focusing on its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

A novel method for synthesizing D/L-ethyl mandelate has been introduced, utilizing mandelonitrile, absolute alcohol, and concentrated sulfuric acid through alcoholysis. The product's quality and yield are influenced by factors such as reaction temperature and the ratio of mandelonitrile to absolute alcohol (Yin, 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl chloride, has been determined using electron-diffraction data and spectroscopic moments of inertia, providing insights into the structural aspects of ethyl compounds (Hirota, Iijima, & Kimura, 1978).

Chemical Reactions and Properties

Ethyl mandelate's reaction with chromic acid highlights its chemical behavior. This oxidation reaction is first order with respect to the oxidant, ester, and hydrogen ions, leading to Ph·CO·CO2Et as the main product (Jha & Bakore, 1971).

Physical Properties Analysis

Studies on ethylene, a related compound, reveal insights into physical properties such as polymerization reactions and molecular weight distributions, which can be relevant to understanding ethyl (R)-(-)-mandelate's physical properties (Gates et al., 2000).

Chemical Properties Analysis

The chemical properties of ethyl compounds, including reactivity and interaction with other chemicals, can be inferred from studies on similar compounds. For instance, the polymerization of ethylene catalyzed by Ni(II) complexes provides insights into the chemical behavior of ethyl compounds under catalytic conditions (Saini, Stokes, & Sigman, 2013).

Scientific Research Applications

  • Use in Artificial Flavorings and Perfumes : Ethyl mandelate is used in artificial flavorings and perfumes. It has been identified as one of the best repellents against mosquitoes and black flies (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).

  • Precursor for Synthesis of Medicines and Pesticides : It serves as a precursor in the synthesis of various medicines and pesticides (Rafiee et al., 2004).

  • Synthesis of Analgesic Enantiomers : Both enantiomers of E-3710, a novel analgesic, were prepared using ethyl (R)-mandelate in a practical resolution method (Hueso-Rodríguez, Berrocal, Gutierrez, Farré, & Frigola, 1993).

  • Enantioselective Catalytic Arylation : Ethyl (R)-mandelate derivatives are produced through enantioselective catalytic arylation using organoboron reagents and Rh(I)–phosphane and phosphane–phosphite catalysts (Marques, Dindaroglu, Schmalz, & Burke, 2014).

  • Enzyme-Catalyzed Reactions : It has been used in studies exploring enzyme-catalyzed reactions, such as the hydrolytic resolution of (R,S)-ethyl mandelate in biphasic media using Klebsiella oxytoca hydrolase (Wang & Tsai, 2005).

  • Optical Resolution and Biocatalysis : Ethyl (R)-mandelate is significant in the field of biocatalysis, particularly in the optical resolution of various compounds and the improvement of enzyme activity and enantioselectivity (Wang, Tsai, & Chen, 2008).

Safety And Hazards

The safety and hazards associated with a compound like Ethyl ®-(-)-mandelate would depend on its specific properties. It’s important to consult a Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions for research into a compound like Ethyl ®-(-)-mandelate would depend on its potential applications. For example, if it has pharmaceutical applications, future research might focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

ethyl (2R)-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXHIDRUJXPDOD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147492
Record name Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (R)-(-)-mandelate

CAS RN

10606-72-1
Record name (-)-Ethyl mandelate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10606-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

According to JP-A-11-193271, ethyl benzoylformate and cyclohexylmagnesium bromide are condensed to give ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which is hydrolyzed to give 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. In this condensation reaction, diethyl ether having a boiling point of 35° C. is used in an amount of about 12-fold volume relative to ethyl benzoylformate, manipulation of dangerous reaction using the boiling point of diethyl ether is required and the yield is as low as 53.3%. In an attempt to improve this method into an industrially safe one, the present inventors used tetrahydrofuran instead of diethyl ether as a solvent and reproduced the reaction. As a result, there occurred reduction due to Grignard reagent to produce ethyl mandelate as a by-product, as well as addition of the Grignard reagent to ester bond. The proportion of the starting material that became a by-product was 42% and the yield of the objective product was as low as 58%. After hydrolysis of the obtained crude ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, it was subjected to recrystallization and the like to increase the purity but the yield from ethyl benzoylformate of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid did not exceed 43%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
J Kasprzak, M Rauter, S Denter, K Becker… - Journal of Molecular …, 2016 - Elsevier
Yeast cell catalysts carrying a recombinant Carboxydothermus hydrogenoformans alcohol dehydrogenase (ChADH) gene were used to synthesise ethyl (R)-mandelate. Transgenic …
Number of citations: 5 www.sciencedirect.com
X Liu, X Du, J Feng, MB Wu, J Lin, J Guan, T Wang… - Catalysis Letters, 2019 - Springer
Derivatives of (±)-ethyl mandelate are important intermediates in the synthesis of numerous pharmaceuticals. Therefore, efficient routes for the production of these derivatives are highly …
Number of citations: 5 link.springer.com
HMS Milagre, CDF Milagre, PJS Moran… - Enzyme and microbial …, 2005 - Elsevier
The first example of immobilized baker's yeast in alginate fibers with double-layer mediated reduction of ketones is described. The asymmetric reduction of ethyl benzoylformate (EBF) to …
Number of citations: 30 www.sciencedirect.com
A Pennacchio, B Pucci, F Secundo… - Applied and …, 2008 - Am Soc Microbiol
The gene encoding a novel alcohol dehydrogenase (ADH) that belongs to the short-chain dehydrogenase/reductase (SDR) superfamily was identified in the extremely thermophilic, …
Number of citations: 80 journals.asm.org
T Endo, H Kawasaki, M Okawara - Tetrahedron Letters, 1979 - Elsevier
It is known that stereospecific reduction of a pyruvate to D-or L-lactate by NADH is catalyzed by lactate dehydrogenase. The stereoselective nonenzymatic reductions of esters of pyruvic …
Number of citations: 12 www.sciencedirect.com
C Liang, Y Nie, X Mu, Y Xu - Bioresources and bioprocessing, 2018 - Springer
Background Aldo–keto reductase (AKR) or alcohol dehydrogenases (ADH)-mediated stereoselective reduction of prochiral carbonyl compounds is an efficient way of preparing single …
Number of citations: 20 link.springer.com
JA Hueso-Rodríguez, J Berrocal, B Gutiérrez… - Bioorganic & Medicinal …, 1993 - Elsevier
Both enantiomers of E-3710, a novel analgesic, were prepared by a practical resolution method and their absollute stereochemistries assigned by asymmetric synthesis from ethyl (R)-…
Number of citations: 18 www.sciencedirect.com
Z Yinghuai, K Carpenter, CC Bun… - Angewandte …, 2003 - Wiley Online Library
a potential new route to the corresponding alcohols and the opportunity to include optically active phosphanes, such as 5, in the rhodacarborane catalyst system as structural …
Number of citations: 64 onlinelibrary.wiley.com
A Pennacchio, A Giordano, B Pucci, M Rossi, CA Raia - Extremophiles, 2010 - Springer
The gene encoding a novel alcohol dehydrogenase that belongs to the short-chain dehydrogenases/reductases (SDRs) superfamily was identified in the aerobic thermoacidophilic …
Number of citations: 28 link.springer.com
WJ Choi, KY Lee, SH Kang, SB Lee - Separation and purification …, 2007 - Elsevier
Chiral mandelate was produced by biocatalytic enantioconvergent separation of racemic mandelic acid. One pot enantioconvergent synthesis of (R)-mandelic acid ester from racemic …
Number of citations: 47 www.sciencedirect.com

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